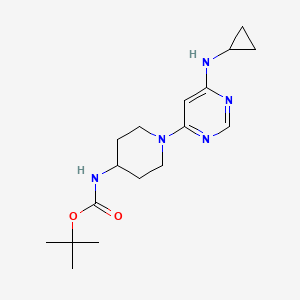

tert-Butyl (1-(6-(cyclopropylamino)pyrimidin-4-yl)piperidin-4-yl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“tert-Butyl (1-(6-(cyclopropylamino)pyrimidin-4-yl)piperidin-4-yl)carbamate” is a chemical compound with the molecular formula C18H29N5O2 . It is extensively used in diverse scientific research fields due to its unique properties.

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, attached to a piperidine ring, which is a six-membered ring with one nitrogen atom, via a single bond. The piperidine ring is further attached to a tert-butyl carbamate group .Physical And Chemical Properties Analysis

The compound has a molecular weight of 347.455 Da . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the available resources.Applications De Recherche Scientifique

Process Development and Synthesis

One study describes a practical and scalable synthesis of a related compound, highlighting its role as an intermediate in the manufacture of a lymphocyte function-associated antigen 1 inhibitor. This synthesis involves an efficient one-pot, two-step telescoped sequence starting from readily available materials, leading to the target product with high purity and yield (Wenjie Li et al., 2012).

Photoredox-Catalyzed Amination

Another application is found in the photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate. This process establishes a new cascade pathway for assembling a range of 3-aminochromones under mild conditions, which can be transformed into diverse amino pyrimidines, broadening the protocol's applications (Zhi-Wei Wang et al., 2022).

Histamine H4 Receptor Ligands

Research has synthesized a series of 2-aminopyrimidines as ligands for the histamine H4 receptor (H4R), starting from a pyrimidine hit identified in a high-throughput screening (HTS) campaign. Optimization led to a compound with potent in vitro activity and significant anti-inflammatory and antinociceptive effects in animal models, highlighting the potential of H4R antagonists in pain management (R. Altenbach et al., 2008).

Antibacterial Agents

A series on fluoronaphthyridines explored the synthesis and structure-activity relationships of various analogs as antibacterial agents. One promising candidate showed improved in vitro and in vivo activity, indicating the potential for developing therapeutic agents (D. Bouzard et al., 1992).

Synthesis of Kinase Inhibitors

Another study presented the synthesis of a naphthyridone p38 MAP kinase inhibitor potentially useful for treating rheumatoid arthritis and psoriasis. The synthesis involved novel steps suitable for large-scale preparation, demonstrating the compound's pharmaceutical application potential (John Y. L. Chung et al., 2006).

Mécanisme D'action

The mechanism of action of this compound is not specified in the available resources. Its applications in drug development, catalysis, and materials science suggest it may interact with biological or chemical systems in a variety of ways.

Propriétés

IUPAC Name |

tert-butyl N-[1-[6-(cyclopropylamino)pyrimidin-4-yl]piperidin-4-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N5O2/c1-17(2,3)24-16(23)21-13-6-8-22(9-7-13)15-10-14(18-11-19-15)20-12-4-5-12/h10-13H,4-9H2,1-3H3,(H,21,23)(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLPRMYJLADJXEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)C2=NC=NC(=C2)NC3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (1-(6-(cyclopropylamino)pyrimidin-4-yl)piperidin-4-yl)carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2953468.png)

![(1-(4-chlorophenyl)cyclopentyl)(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)methanone](/img/structure/B2953469.png)

![N-(5-chloro-2-methoxyphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2953474.png)

![3-[[1-(2-Phenylethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2953479.png)

![5-(2-oxo-2-phenylethyl)-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2953481.png)

![N-(2,4-difluorophenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2953484.png)

![N-(4-chlorophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2953485.png)

![N-butyl-5-[(3-chlorobenzoyl)amino]-N-methyl-2-piperazin-1-ylnicotinamide](/img/structure/B2953486.png)

![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2953487.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2953489.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2953490.png)